molecular formula C19H21N5O B12167592 1-cyclopentyl-6-methyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-cyclopentyl-6-methyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12167592
M. Wt: 335.4 g/mol
InChI Key: XBCUOMIRVGUSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-6-methyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound featuring a cyclopentyl group, a methyl group, and a pyridylmethyl group attached to a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-6-methyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopentyl group: This step may involve a substitution reaction where a cyclopentyl halide reacts with the pyrazolo[3,4-b]pyridine intermediate.

    Attachment of the methyl group: This can be done through alkylation reactions using methylating agents.

    Addition of the pyridylmethyl group: This step involves a nucleophilic substitution reaction where a pyridylmethyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-6-methyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclopentyl-6-methyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-6-methyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-6-methyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives.

    1-cyclopentyl-6-methyl-N~4~-(2-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but with a different position of the pyridylmethyl group.

    1-cyclopentyl-6-methyl-N~4~-(4-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Another isomer with the pyridylmethyl group in a different position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and other related compounds.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

1-cyclopentyl-6-methyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N5O/c1-13-9-16(19(25)21-11-14-5-4-8-20-10-14)17-12-22-24(18(17)23-13)15-6-2-3-7-15/h4-5,8-10,12,15H,2-3,6-7,11H2,1H3,(H,21,25)

InChI Key

XBCUOMIRVGUSGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.